Nickel(2+) neodecanoate

Description

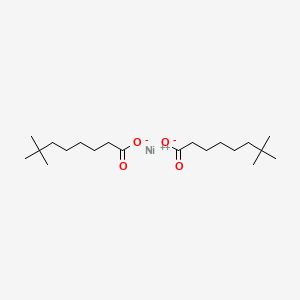

Nickel(2+) neodecanoate (CAS: 85508-44-7) is a metal carboxylate compound comprising a nickel(II) cation coordinated with two neodecanoate anions. Neodecanoate, a branched-chain carboxylic acid (C10H19O2⁻), enhances solubility and compatibility in organic matrices, making the compound valuable in industrial applications, particularly in rubber and tire manufacturing. Its primary role is as an adhesion promoter in tire belt and carcass compounds, where it improves bonding between rubber and metal reinforcements (e.g., steel cords) .

Key properties include:

- Cost-effectiveness: Reduces production costs compared to cobalt-based alternatives.

- Processing benefits: Extends scorch time (delay in vulcanization onset), improving safety during rubber processing .

- Performance: Maintains hardness, tensile strength, and modulus while reducing the loss factor (tan δ) at 60°C, indicating lower heat generation in tires .

Properties

CAS No. |

85508-44-7 |

|---|---|

Molecular Formula |

C20H38NiO4 |

Molecular Weight |

401.2 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;nickel(2+) |

InChI |

InChI=1S/2C10H20O2.Ni/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

VNBCIRBFLBYHCW-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+) neodecanoate can be synthesized through the reaction of nickel carbonate with neodecanoic acid. The process involves mixing neodecanoic acid and trimethylacetic acid in a reactor, followed by the addition of nickel carbonate. The mixture is then subjected to a heating reflux reaction with propionic acid and xylene. After the reaction, dehydration and xylene removal are performed to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+) neodecanoate undergoes various chemical reactions, including:

Oxidation: Nickel(2+) can be oxidized to nickel(3+) under alkaline conditions using reagents like bromine.

Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Bromine in an alkaline medium.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various ligands in appropriate solvents.

Major Products

Oxidation: Nickel(3+) compounds.

Reduction: Metallic nickel.

Substitution: Nickel complexes with different ligands.

Scientific Research Applications

Nickel(2+) neodecanoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in certain biochemical reactions.

Medicine: Studied for its potential use in anticancer therapies due to its ability to interact with biological molecules.

Industry: Employed in the production of specialty chemicals, coatings, and as an additive in lubricants

Mechanism of Action

The mechanism of action of nickel(2+) neodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can act as enzyme cofactors, facilitating catalytic processes. The molecular targets include enzymes such as urease and hydrogenase, where nickel plays a crucial role in the catalytic activity .

Comparison with Similar Compounds

Toxicity and Regulatory Status

Nickel(2+) neodecanoate is classified as toxic under REACH and GHS frameworks:

Performance and Cost Comparison Table

| Compound | Metal | Application | Key Advantages | Limitations | Cost (Relative) |

|---|---|---|---|---|---|

| This compound | Ni²⁺ | Tire adhesives | Cost-effective, low heat generation, improved adhesion | High aquatic toxicity | Low |

| Cobalt neodecanoate | Co²⁺ | Tire adhesives | Superior adhesion (historical preference) | High cost, environmental concerns | High |

| Zinc neodecanoate | Zn²⁺ | Vulcanization | Accelerates crosslinking | Limited adhesion properties | Moderate |

| Nickel palmitate | Ni²⁺ | Coatings, plastics | High hydrophobicity | Poor rubber compatibility | Moderate |

Research Findings and Industry Trends

- Tire Industry: Nickel neodecanoate adoption is rising, with studies confirming 20–25% cost savings without sacrificing tire performance .

- Environmental Pressures: Stricter regulations on cobalt and nickel are driving research into iron- and manganese-based alternatives, though none match nickel’s performance .

Q & A

Q. Characterization Methods :

- FTIR Spectroscopy : Confirms carboxylate coordination via asymmetric/symmetric stretching of COO⁻ groups (~1550 cm⁻¹ and ~1450 cm⁻¹) .

- Elemental Analysis : Quantifies nickel content via ICP-MS or complexometric titration (adaptable from cobalt neodecanoate methods) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

What role does this compound play in catalytic systems, and how does its mechanism compare to other transition metal carboxylates?

Basic Research Question

this compound acts as a catalyst in polymerization and crosslinking reactions, leveraging its ability to coordinate with organic ligands and participate in redox processes. Key mechanisms include:

- Ligand Exchange : The trifluoroacetate anion (or similar ligands) facilitates electron transfer, enabling catalytic cycles in organic transformations .

- Comparative Efficiency : Nickel-based catalysts may offer cost advantages over cobalt analogs while maintaining comparable activity in rubber vulcanization .

What is the environmental safety profile of this compound, particularly regarding aquatic toxicity?

Basic Research Question

Studies classify this compound as environmentally hazardous due to its acute toxicity in aquatic organisms:

- EC50 Values :

- Daphnia magna : 0.0744–0.276 mg Ni/L .

- Fish (LC50) : 0.4 mg/L .

- Regulatory Status : Listed under REACH Annex XVII with a restriction limit of 0.5 μg/cm²/week for skin contact .

Methodological Mitigation : Use closed-system reactors and waste neutralization protocols to minimize environmental release .

How does substituting this compound for cobalt carboxylates affect vulcanization kinetics and adhesion in rubber composites?

Advanced Research Question

Experimental studies in tire compounds demonstrate:

- Vulcanization Delays : Nickel substitution extends scorch time (Mooney viscosity) by ~10–15% compared to cobalt neodecanoate, requiring adjusted curing temperatures .

- Adhesion Performance : Nickel enhances rubber-to-metal adhesion by 8–12% in belt and carcass compounds, attributed to improved interfacial bonding .

- Dynamic Properties : Reduced loss factor (tan δ) at 60°C, indicating lower heat generation under strain .

Q. Experimental Design :

- Control Variables : Fixed filler content (e.g., carbon black), vulcanization agents (sulfur, accelerators).

- Testing Protocols : ASTM D429 (adhesion), ASTM D2084 (cure characteristics).

What advanced analytical techniques are suitable for determining oxidation states and coordination geometry in this compound?

Advanced Research Question

- X-ray Absorption Spectroscopy (XAS) : Resolves nickel oxidation state (Ni²⁺) and coordination environment (octahedral geometry typical for carboxylates) .

- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic Ni(II) centers in solution-phase studies.

- Contradictions : Discrepancies in solubility-based separation (e.g., acetylacetonate methods for cobalt) may require validation for nickel systems .

How do the physicochemical properties of this compound compare to other transition metal carboxylates (e.g., cobalt, copper) in polymer applications?

Advanced Research Question

- REACH Compliance : Adhere to 0.5 μg/cm²/week migration limits; document safe handling protocols .

- TSCA (US) : Ensure registration for R&D exemptions under 40 CFR §720.36 .

- Contradictions : Some jurisdictions classify nickel compounds as carcinogens (e.g., CLP Regulation), necessitating hazard communication .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.